2-phenyl-2-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
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Description
2-phenyl-2-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, also known as TPA023, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPA023 belongs to the class of compounds known as positive allosteric modulators (PAMs) of the GABAA receptor, which is a crucial neurotransmitter receptor in the central nervous system (CNS). In
Scientific Research Applications
Synthesis and Characterization
- A study focused on the synthesis and crystal structure characterization of a compound with a similar structure, 2-Phenyl-N-(pyrazin-2-yl)acetamide, highlighting the importance of structural analysis in understanding the properties and potential applications of such compounds (Nayak et al., 2014).
Applications in Radiolabeling and Imaging
- Research on a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives for radiolabeling with fluorine-18, suggests potential applications in positron emission tomography (PET) imaging, highlighting the relevance of such compounds in medical diagnostics (Dollé et al., 2008).
Metal-assisted Reactions
- A study on the metal-assisted electrocyclic reaction involving a related system suggests potential applications in the synthesis of complex molecules and materials, which could have implications in catalysis and material science (Pal et al., 2000).
Medicinal Chemistry and Drug Design
- Compounds related to 2-phenyl-2-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide have been investigated for their binding affinity to the Peripheral Benzodiazepine Receptor (PBR), indicating potential therapeutic applications in neurology and psychiatry (Selleri et al., 2005).
properties
IUPAC Name |
2-phenyl-2-pyrrol-1-yl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O/c20-19(21,22)15-9-6-10-16(13-15)23-18(25)17(24-11-4-5-12-24)14-7-2-1-3-8-14/h1-13,17H,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRUTJQAWASLFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-2-(1H-pyrrol-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide |
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